

# A Technical Guide to the Spectral Analysis of 1-Nitrocyclohexene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Nitrocyclohexene

Cat. No.: B1209902

[Get Quote](#)

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-nitrocyclohexene**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide presents quantitative data in structured tables, outlines typical experimental protocols for data acquisition, and illustrates the analytical workflow.

## Molecular Structure and Properties

**1-Nitrocyclohexene** is an organic compound with the chemical formula  $C_6H_9NO_2$ .<sup>[1][2]</sup> Its molecular weight is approximately 127.14 g/mol.<sup>[1][3]</sup> The molecule consists of a six-membered cyclohexene ring substituted with a nitro group at one of the vinylic positions. This structure gives rise to a distinct spectroscopic signature.

Chemical Structure:

Synonyms: 1-Nitro-1-cyclohexene, Cyclohexene, 1-nitro-[[1](#)][[4](#)][[5](#)] CAS Number: 2562-37-0[[1](#)][[4](#)]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of an organic molecule.<sup>[6]</sup> For **1-nitrocyclohexene**, both  $^1H$  and  $^{13}C$  NMR provide critical information about the electronic environment of the nuclei.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **1-nitrocyclohexene** is characterized by signals corresponding to the vinylic proton and the protons on the saturated carbons of the cyclohexene ring. The solvent for data acquisition is typically deuterated chloroform (CDCl<sub>3</sub>).<sup>[7]</sup>

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
=C-H	~7.1 - 7.3	Triplet (t)	1H
-CH <sub>2</sub> -C=C	~2.4 - 2.6	Multiplet (m)	2H
-CH <sub>2</sub> -CH <sub>2</sub> -C=C	~2.2 - 2.4	Multiplet (m)	2H
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	~1.7 - 1.9	Multiplet (m)	2H
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	~1.6 - 1.8	Multiplet (m)	2H

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The data presented is a representative summary from publicly available spectra.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of cyclohexene, not all six carbons are unique.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C-NO <sub>2</sub>	~148 - 150
=C-H	~135 - 137
CH <sub>2</sub> -C=C	~25 - 27
CH <sub>2</sub> -CH <sub>2</sub> -C=C	~22 - 24
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	~21 - 23
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	~20 - 22

Note: The nitro group has a strong deshielding effect on the ipso carbon (C-NO<sub>2</sub>).<sup>[8]</sup> The chemical shifts are approximate and based on spectral database information.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.<sup>[9]</sup> The spectrum of **1-nitrocyclohexene** is dominated by absorptions from the nitro group and the carbon-carbon double bond.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
Asymmetric NO <sub>2</sub> Stretch	~1510 - 1530	Strong
Symmetric NO <sub>2</sub> Stretch	~1340 - 1360	Strong
C=C Stretch (alkene)	~1650 - 1670	Medium
C-H Stretch (sp <sup>2</sup> hybridized)	~3020 - 3050	Medium
C-H Stretch (sp <sup>3</sup> hybridized)	~2850 - 2960	Strong

Note: Data is compiled from typical ranges for these functional groups and available spectra from sources like SpectraBase.<sup>[10]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.<sup>[11]</sup> The electron ionization (EI) method is commonly used.

m/z (mass-to-charge ratio)	Assignment	Relative Intensity
127	[M] <sup>+</sup> (Molecular Ion)	Moderate
97	[M - NO] <sup>+</sup>	Moderate
81	[M - NO <sub>2</sub> ] <sup>+</sup> or [C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup> (Cyclohexenyl cation)	Strong (Base Peak)
79	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>	High
67	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>	Moderate
53	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>	Moderate

Note: The fragmentation pattern is based on data provided by the NIST Mass Spectrometry Data Center.<sup>[1]</sup> The molecular ion peak confirms the molecular weight of 127.14 g/mol .

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for an organic compound like **1-nitrocyclohexene**.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of **1-nitrocyclohexene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-200 ppm)

and a larger number of scans are required due to the lower natural abundance of  $^{13}\text{C}$ .

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine proton ratios.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat): If the sample is a liquid, a neat spectrum can be obtained. Place a single drop of **1-nitrocyclohexene** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Background Scan: First, run a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).
- Sample Scan: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

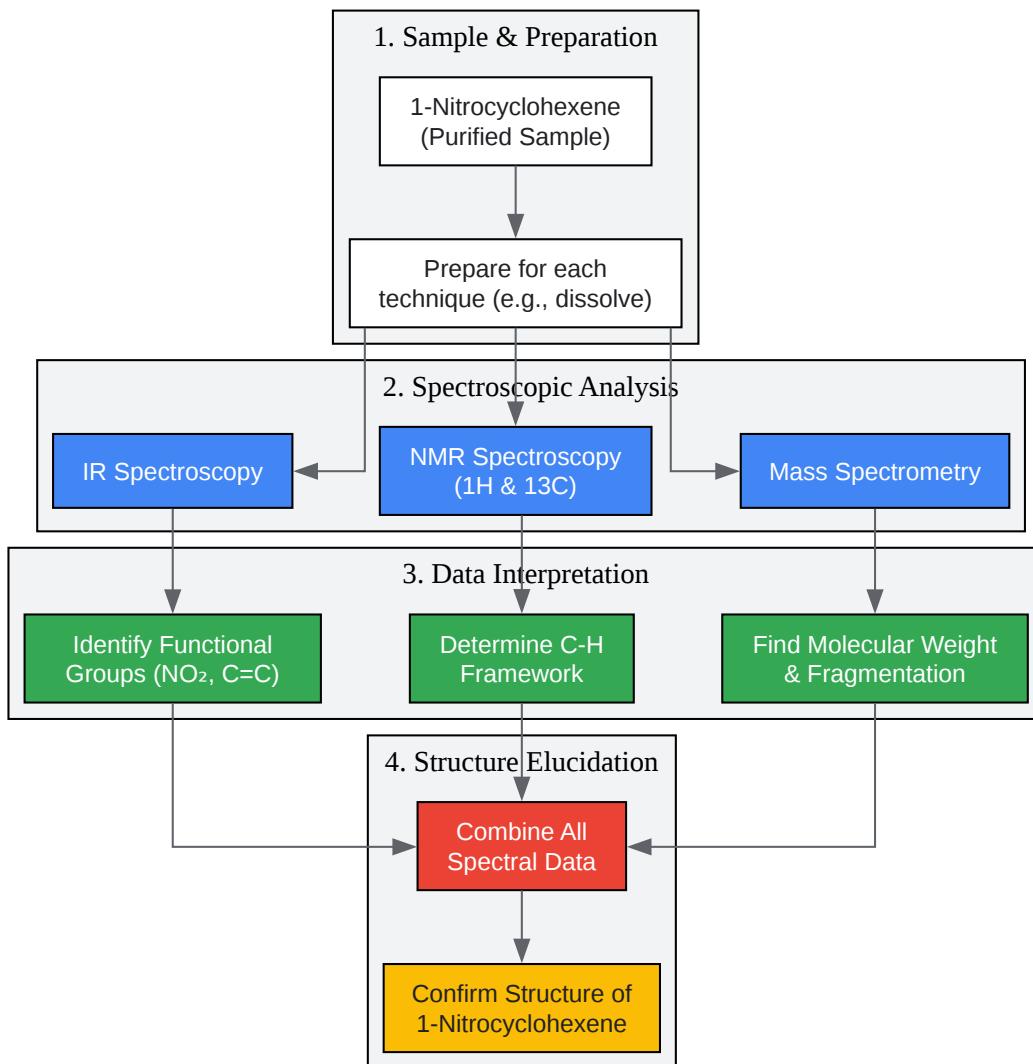
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds. For GC-MS, the sample is first vaporized and separated on a GC column before entering the ion source.
- Ionization: Use Electron Ionization (EI) as the standard method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Processing: The instrument software plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral analysis of an organic compound such as **1-nitrocyclohexene**, from initial sample handling to final structure verification.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Elucidation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclohexene, 1-nitro- [webbook.nist.gov]
- 2. Cyclohexene, 1-nitro- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 1-Nitrocyclohexene | C6H9NO2 | CID 75713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexene, 1-nitro- [webbook.nist.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 1-Nitrocyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209902#1-nitrocyclohexene-spectral-data-nmr-ir-ms>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)